2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester
Overview
Description
2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester is a chemical compound with the molecular formula C22H19NO2 and a molecular weight of 329.39 . This compound is known for its unique structure, which includes a propenoic acid backbone with a methyl group and a diphenyl-4-pyridinylmethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester involves several steps. One common method is the esterification of 2-Propenoic acid, 2-methyl- with diphenyl-4-pyridinylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The diphenyl-4-pyridinylmethyl moiety may contribute to the compound’s binding affinity and specificity for certain targets, influencing its biological activity .
Comparison with Similar Compounds
2-Propenoic acid, 2-methyl-, diphenyl-4-pyridinylmethyl ester can be compared with other similar compounds such as:
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: This compound has a similar propenoic acid backbone but differs in the substituents attached to the aromatic ring.
Properties
IUPAC Name |
[diphenyl(pyridin-4-yl)methyl] 2-methylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-17(2)21(24)25-22(18-9-5-3-6-10-18,19-11-7-4-8-12-19)20-13-15-23-16-14-20/h3-16H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUZNOILQDCJIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543515 | |
Record name | Diphenyl(pyridin-4-yl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85328-09-2 | |
Record name | Diphenyl(pyridin-4-yl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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